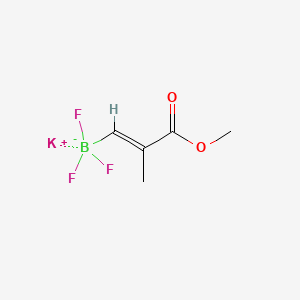
Potassium (E)-trifluoro(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide is a specialized organoboron compound. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in organic synthesis and cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide typically involves the reaction of a suitable boronic acid or ester with potassium fluoride and a trifluoromethylating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran or dimethyl sulfoxide.
Temperature: Room temperature to slightly elevated temperatures (20-50°C).
Time: Several hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems.
Automated control systems: To monitor and maintain reaction conditions.
Purification: Typically involves crystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form boronic acids or esters.
Reduction: Can be reduced to form boranes.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenated compounds or other electrophiles.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Boranes.
Substitution: Various substituted boron compounds.
Scientific Research Applications
Potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in labeling biomolecules due to its stability and reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide exerts its effects involves the formation of boron-carbon bonds. The compound acts as a nucleophile, attacking electrophilic centers in various substrates. The molecular targets and pathways involved include:
Nucleophilic attack: On electrophilic carbon atoms.
Formation of stable boron-carbon bonds: Facilitating further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[(1E)-3-methoxyprop-1-en-1-yl]boranuide
- Potassium 3-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C5H7BF3KO2 |
|---|---|
Molecular Weight |
206.01 g/mol |
IUPAC Name |
potassium;trifluoro-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]boranuide |
InChI |
InChI=1S/C5H7BF3O2.K/c1-4(5(10)11-2)3-6(7,8)9;/h3H,1-2H3;/q-1;+1/b4-3+; |
InChI Key |
YCMQRKIHJXDLMY-BJILWQEISA-N |
Isomeric SMILES |
[B-](/C=C(\C)/C(=O)OC)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=C(C)C(=O)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















